2-chloro-N-(2-methyl-5-quinolinyl)benzamide
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Description
“2-chloro-N-(2-methyl-5-quinolinyl)benzamide” is a chemical compound with the molecular formula C17H13ClN2O . It is a derivative of quinoline, a type of nitrogen-containing heterocycle .
Synthesis Analysis
The synthesis of such compounds often involves the use of 8-aminoquinoline and corresponding acyl chloride . A recent publication describes the synthetic routes of 2-chloroquinoline-3-carbaldehydes following the Meth-Cohn synthesis using Vilsmeier reagent (DMF + POCl3 or PCl5) upon heating .Molecular Structure Analysis
The molecular structure of “2-chloro-N-(2-methyl-5-quinolinyl)benzamide” includes a benzamide moiety and a quinoline ring . The quinoline ring is a bicyclic compound that consists of a benzene ring fused to a pyridine ring .Chemical Reactions Analysis
The chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs has been extensively studied . The synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems have been highlighted .Mechanism of Action
While the specific mechanism of action for “2-chloro-N-(2-methyl-5-quinolinyl)benzamide” is not mentioned in the retrieved sources, a related compound, 8-aminoquinoline, has been used as a powerful bidentate directing group or ligand auxiliary in the field of C–H bond activation/functionalization . Mechanistically, a single electron transfer (SET) pathway is suggested in most cases .
Future Directions
The future directions for “2-chloro-N-(2-methyl-5-quinolinyl)benzamide” and related compounds could involve further exploration of their synthesis, chemical reactions, and potential applications. The development of more efficient and selective synthetic methods, as well as the investigation of their biological activities, could be areas of future research .
properties
IUPAC Name |
2-chloro-N-(2-methylquinolin-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O/c1-11-9-10-13-15(19-11)7-4-8-16(13)20-17(21)12-5-2-3-6-14(12)18/h2-10H,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XETJXGQCCTUTLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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